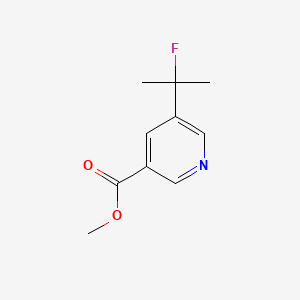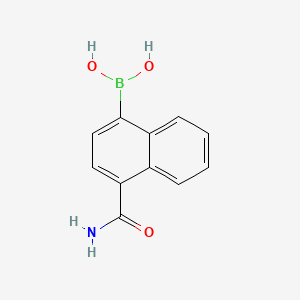
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide is a chemical compound with the molecular formula C5H2BrF3N2·HBr. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of bromine and trifluoromethyl groups on the pyridazine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide typically involves the bromination of 3-(trifluoromethyl)pyridazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-(trifluoromethyl)pyridazine derivatives with various functional groups.
科学的研究の応用
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups on the pyridazine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications. The pyridazine ring also offers different electronic and steric effects compared to pyridine derivatives, further enhancing its utility in chemical synthesis and research.
特性
分子式 |
C5H3Br2F3N2 |
|---|---|
分子量 |
307.89 g/mol |
IUPAC名 |
4-bromo-3-(trifluoromethyl)pyridazine;hydrobromide |
InChI |
InChI=1S/C5H2BrF3N2.BrH/c6-3-1-2-10-11-4(3)5(7,8)9;/h1-2H;1H |
InChIキー |
SVKZWPQHLAYQEW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC(=C1Br)C(F)(F)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)

![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)



